molecular formula C16H12ClNO3 B12574127 2-(9-Oxoacridin-10(9H)-yl)ethyl carbonochloridate CAS No. 579465-14-8

2-(9-Oxoacridin-10(9H)-yl)ethyl carbonochloridate

Cat. No.: B12574127
CAS No.: 579465-14-8
M. Wt: 301.72 g/mol
InChI Key: PFTSQUQPHGQAFA-UHFFFAOYSA-N
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Description

2-(9-Oxoacridin-10(9H)-yl)ethyl carbonochloridate is a chemical compound that belongs to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Oxoacridin-10(9H)-yl)ethyl carbonochloridate typically involves the reaction of 9-oxoacridine with ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbonochloridate ester. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(9-Oxoacridin-10(9H)-yl)ethyl carbonochloridate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(9-Oxoacridin-10(9H)-yl)ethyl carbonochloridate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(9-Oxoacridin-10(9H)-yl)ethyl carbonochloridate involves its interaction with various molecular targets. The carbonochloridate group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can disrupt normal cellular functions and lead to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    9-Oxo-10(9H)-acridineacetic acid: Another acridine derivative with similar structural features.

    Acridine-9-carboxaldehyde: A related compound with a different functional group.

    9(10H)-Acridanone: A structurally similar compound with a different oxidation state.

Uniqueness

2-(9-Oxoacridin-10(9H)-yl)ethyl carbonochloridate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research.

Properties

CAS No.

579465-14-8

Molecular Formula

C16H12ClNO3

Molecular Weight

301.72 g/mol

IUPAC Name

2-(9-oxoacridin-10-yl)ethyl carbonochloridate

InChI

InChI=1S/C16H12ClNO3/c17-16(20)21-10-9-18-13-7-3-1-5-11(13)15(19)12-6-2-4-8-14(12)18/h1-8H,9-10H2

InChI Key

PFTSQUQPHGQAFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCOC(=O)Cl

Origin of Product

United States

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